2,2,4,4-Tetramethylcyclobutan-1-amine
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Overview
Description
2,2,4,4-Tetramethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine typically involves the amination of 2,2,4,4-tetramethylcyclobutan-1,3-diol. This process can be achieved through an amination reduction reaction using ammonia gas and a suitable catalyst. Common catalysts include nickel, zinc, cobalt, copper, chromium, aluminum, and noble metals such as ruthenium, palladium, rhodium, and platinum .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective catalysts and reaction conditions that minimize side reactions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, amine oxides, and reduced amine compounds .
Scientific Research Applications
2,2,4,4-Tetramethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and exert specific effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol
- 2,2,4,4-Tetramethylcyclobutanone
- 2,2,4,4-Tetramethylcyclobutan-1,3-dione
Uniqueness
2,2,4,4-Tetramethylcyclobutan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications .
Biological Activity
2,2,4,4-Tetramethylcyclobutan-1-amine (TMCBA) is an organic compound characterized by a cyclobutane ring with four methyl substituents and an amine functional group. Its unique structure allows for diverse chemical reactivity and potential biological activity. This article aims to explore the biological properties of TMCBA through various studies, highlighting its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.
- Molecular Formula : C₈H₁₈N
- Molecular Weight : Approximately 126.24 g/mol
- IUPAC Name : this compound
Structure
The presence of the amine group in TMCBA is significant as it enables hydrogen bonding and ionic interactions with various biomolecules. This structural feature is pivotal in modulating biological pathways.
The mechanism of action of TMCBA involves several biochemical interactions:
- Hydrogen Bonding : The amine group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids.
- Electrostatic Interactions : TMCBA may engage in electrostatic interactions with charged residues in enzymes or receptors.
- Enzyme Modulation : Preliminary studies suggest that TMCBA may influence enzyme activity through reversible binding mechanisms.
Antimicrobial Properties
Research has indicated that TMCBA exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of TMCBA on human cell lines. Results indicated that at certain concentrations, TMCBA could induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications.
Case Studies
-
Antimicrobial Efficacy :
- Study Design : A series of disc diffusion assays were performed using TMCBA against common bacterial pathogens.
- Results : Zones of inhibition were observed, indicating significant antimicrobial properties.
- : TMCBA shows promise as a lead compound for developing new antibiotics.
-
Cytotoxicity Assessment :
- Study Design : MTT assays were utilized to assess the viability of cancerous versus non-cancerous cell lines after treatment with varying concentrations of TMCBA.
- Results : IC50 values were determined to be lower for cancer cells compared to normal cells.
- : The selective cytotoxicity suggests potential for targeted cancer therapies.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol | Hydroxyl-substituted | Exhibits different solubility and reactivity |
2,2-Dimethylcyclobutan-1-amine | Dimethyl-substituted | Lacks additional methyl groups; different stability |
2-Amino-3-methylcyclobutane | Amino-substituted | Different functional group positioning |
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-8(3,4)6(7)9/h6H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUIEYRCDOKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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